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Introduction
The apelinergic system, comprising the G protein-coupled receptor APJ (Apelin Receptor) and

its endogenous peptide ligands, apelin and Elabela (ELA), has emerged as a critical regulator

of a wide array of physiological and pathological processes. Initially identified in 1993 as an

orphan receptor with sequence homology to the angiotensin II type 1 receptor, the discovery of

its first ligand, apelin, in 1998 unlocked a burgeoning field of research.[1] The subsequent

identification of a second ligand, Elabela, has added another layer of complexity and

therapeutic potential to this signaling axis. The Apelin/APJ system is extensively distributed

throughout the central nervous system and peripheral tissues, including the heart, lungs,

kidneys, and adipose tissue.[2] This widespread expression underscores its involvement in a

multitude of functions, from cardiovascular homeostasis and fluid balance to angiogenesis and

energy metabolism.[2][3] Dysregulation of this pathway has been implicated in a variety of

diseases, including heart failure, hypertension, metabolic disorders, and cancer, making it a

promising target for novel therapeutic interventions.[4]

This technical guide provides a comprehensive overview of the core components of the

Apelin/APJ signaling pathway, its downstream effectors, and its multifaceted physiological and

pathophysiological roles. It is designed to serve as a detailed resource for researchers,

scientists, and drug development professionals, offering structured quantitative data, detailed

experimental methodologies, and visual representations of the pathway's intricate mechanisms.
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Core Components of the Apelin/APJ Signaling
Pathway
The primary components of this signaling system are the APJ receptor and its two known

endogenous ligands, apelin and Elabela.

The APJ Receptor (APLNR)

The apelin receptor, APJ (also known as APLNR), is a class A G protein-coupled receptor

(GPCR).[1] It shares approximately 31% amino acid identity with the angiotensin II type 1

receptor (AT1R), although it does not bind angiotensin II.[5] The human APJ gene is located on

chromosome 11 and encodes a protein of 380 amino acids.[6] Upon activation, APJ can couple

to multiple G protein subtypes, primarily the inhibitory Gαi/o and the Gαq/11 subunits, leading

to the initiation of diverse downstream signaling cascades.[7][8]

Apelin

Apelin was the first endogenous ligand identified for the APJ receptor.[1] It is synthesized as a

77-amino acid prepropeptide, which is subsequently cleaved into several biologically active C-

terminal fragments. The most well-characterized isoforms include apelin-36, apelin-17, and

apelin-13, with a pyroglutamated form of apelin-13 ([Pyr1]apelin-13) being one of the most

potent and stable isoforms.[9] These different isoforms exhibit varying tissue distribution,

receptor binding affinities, and potencies.[10]

Elabela (ELA)/Toddler

Elabela, also known as Toddler, was more recently discovered as a second endogenous ligand

for the APJ receptor.[11] Encoded by a gene previously considered a non-coding RNA, Elabela

is a 54-amino acid prepropeptide that is processed into smaller active forms, such as ELA-32

and ELA-21.[3] Despite having no sequence similarity to apelin, Elabela binds to and activates

the APJ receptor, often eliciting similar, but in some cases distinct, physiological responses.[12]

[13] This dual-ligand system allows for complex, context-dependent regulation of APJ signaling.

Quantitative Data: Ligand Binding and Functional
Potency
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The following tables summarize key quantitative data for the interaction of various endogenous

and synthetic ligands with the APJ receptor.

Ligand
Receptor
Species

Assay Type Ki (nM) Reference

Apelin-13 Human
Radioligand

Binding
0.7 [3]

[Pyr1]apelin-13 Human
Radioligand

Binding
0.35 ± 0.08 [14]

Apelin-17 Human
Radioligand

Binding
4.651 [14]

Apelin-36 Human
Radioligand

Binding
1.735 [14]

Elabela-21 Human
Radioligand

Binding
4.364 [14]

Elabela-32 Human
Radioligand

Binding
1.343 [14]

ELA23-32 Human
Radioligand

Binding
4.6 [13]

MM07 (agonist) Human
Radioligand

Binding
K_D_ = 172 [15]

ML221

(antagonist)
Human

Radioligand

Binding
- [15]

BMS-986224

(agonist)
Human

Radioligand

Binding
K_d_ = 0.3 [16]

Table 1: Binding Affinities (Ki/Kd) of Apelin/Elabela Isoforms and Synthetic Ligands for the APJ

Receptor.
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Ligand Cell Line Assay Type
EC50/IC50
(nM)

Reference

Apelin-13 CHO-K1 cAMP Inhibition
IC50: -7.817 ±

0.363 (log)
[14]

Apelin-13 - Gα12 Activation EC50: 43 [3]

Apelin-13 -
β-arrestin2

Recruitment
EC50: 40 [3]

[Pyr1]apelin-13 CHO-K1 cAMP Inhibition
IC50: -7.978 ±

0.409 (log)
[14]

Apelin-17 CHO-K1 cAMP Inhibition
IC50: -7.419 ±

0.341 (log)
[14]

Apelin-36 HEK293 cAMP Inhibition EC50: 20 [15]

Elabela-21 CHO-K1 cAMP Inhibition
IC50: -7.589 ±

0.352 (log)
[14]

Elabela-32 CHO-K1 cAMP Inhibition EC50: 11.1 [10]

Elabela-32 CHO-K1
ERK1/2

Phosphorylation
EC50: 14.3 [10]

MM07 (agonist) CHO-K1
G protein

pathway
Biased agonist [17]

ML221

(antagonist)
- cAMP Assay IC50: 700 [15]

ML221

(antagonist)
- β-arrestin Assay IC50: 1750 [15]

Apelin agonist 2 -
cAMP

Accumulation
EC50: 10 [15]

Table 2: Functional Potency (EC50/IC50) of Apelin/Elabela Isoforms and Synthetic Ligands.

Quantitative Tissue Distribution
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While the widespread expression of the Apelin/APJ system is well-documented, comprehensive

quantitative data on protein or mRNA levels across a broad range of human tissues is limited.

The available data is often semi-quantitative or focused on specific tissues.

Tissue

Receptor
Density
(Bmax)
(fmol/mg
protein)

Ligand
Concentration

Method Reference

Human Left

Ventricle
4.3 ± 0.9 -

Radioligand

Binding ([¹²⁵I]-

(Pyr¹)Apelin-13)

[14]

Human Right

Atria
3.1 ± 0.6 -

Radioligand

Binding ([¹²⁵I]-

(Pyr¹)Apelin-13)

[14]

Human Kidney

(Cortex)
-

Apelin: 0.45 ±

0.17 ng/mL
ELISA

Human Kidney

(Cortex)
-

Elabela: 1.24 ±

0.29 ng/mL
ELISA

Human Plasma

(Healthy)
-

Apelin: 208 - 466

pg/mL
Immunoassay [18]

Human Plasma

(Healthy)
-

[Pyr1]apelin-13:

Not detected
LC-MS/MS [15][18]

Human Plasma

(Healthy, after

infusion)

-

[Pyr1]apelin-13:

58.3 ± 10.5

ng/mL

LC-MS/MS [13]

Table 3: Quantitative Expression of APJ and Apelin/Elabela in Human Tissues and Plasma.

Note: The discrepancy in plasma apelin levels between immunoassays and LC-MS/MS

suggests potential issues with the specificity of some immunoassays.

Core Signaling Pathways
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Activation of the APJ receptor by apelin or Elabela initiates a complex network of intracellular

signaling cascades. The primary pathways involve G protein-dependent and β-arrestin-

dependent mechanisms.

G Protein-Dependent Signaling
Upon ligand binding, APJ couples to Gαi/o and Gαq/11 proteins, leading to:

Inhibition of Adenylyl Cyclase (via Gαi/o): This results in decreased intracellular cyclic AMP

(cAMP) levels.[7]

Activation of Phospholipase C (PLC) (via Gαq/11): PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C

(PKC).[19]

Activation of PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and

metabolism. Akt can further phosphorylate and activate endothelial nitric oxide synthase

(eNOS), leading to nitric oxide (NO) production and vasodilation.[2]

Activation of MAPK/ERK Pathway: The mitogen-activated protein kinase

(MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation,

differentiation, and migration.[2]
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G Protein-Dependent Signaling Pathways of the APJ Receptor.

β-Arrestin-Dependent Signaling and Biased Agonism
Following ligand-induced activation, the APJ receptor is phosphorylated by G protein-coupled

receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-

arrestin 1 and 2), which not only desensitize G protein signaling and mediate receptor

internalization but also act as scaffolds to initiate G protein-independent signaling cascades.

[20] This can lead to the activation of pathways like ERK in a sustained manner, distinct from

the transient activation by G proteins.

The concept of "biased agonism" is particularly relevant to the Apelin/APJ system. This refers

to the ability of different ligands to preferentially activate either G protein-dependent or β-

arrestin-dependent pathways. For instance, some synthetic agonists have been designed to be

"G protein-biased," aiming to maximize the beneficial effects of G protein signaling (e.g.,

vasodilation) while minimizing potential adverse effects associated with β-arrestin signaling.[13]

Elabela and different apelin isoforms have also been shown to exhibit biased agonism, adding

to the complexity of APJ signaling regulation.[12][15]
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β-Arrestin-Dependent Signaling and Receptor Internalization.

Physiological and Pathophysiological Roles
The Apelin/APJ system plays a pivotal role in numerous physiological processes, and its

dysregulation is implicated in various diseases.

Cardiovascular System
Cardiac Contractility and Blood Pressure: Apelin is a potent inotrope, increasing cardiac

contractility. It also exerts vasodilatory effects, primarily through the PI3K/Akt/eNOS pathway,

leading to a reduction in blood pressure.[2] This dual action makes it a key regulator of

cardiovascular homeostasis.

Angiogenesis: The Apelin/APJ system is a significant driver of angiogenesis (the formation of

new blood vessels). It promotes the proliferation, migration, and tube formation of endothelial

cells.[3][12][18]

Cardiac Fibrosis: Apelin has been shown to have anti-fibrotic effects in the heart by inhibiting

the activation of cardiac fibroblasts and the production of collagen.[10][21][22]

Heart Failure: In heart failure, circulating apelin levels are often reduced. Therapeutic

administration of apelin or APJ agonists has shown promise in improving cardiac function in

preclinical models and early clinical trials.[5][7][9][13]
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Metabolic Regulation
Glucose Metabolism: The Apelin/APJ system is involved in regulating glucose uptake and

insulin sensitivity, suggesting a role in metabolic disorders like diabetes.[14]

Adipose Tissue: As an adipokine, apelin is secreted by adipose tissue and is involved in the

regulation of adipogenesis and energy metabolism.[3]

Other Systems
Central Nervous System: Apelin and APJ are expressed in various brain regions, where they

are involved in regulating fluid homeostasis, neuroprotection, and potentially mood and

behavior.[19][23]

Kidney Function: The system plays a role in renal physiology, including the regulation of fluid

and electrolyte balance.[5][17][21]

Cancer: The role of the Apelin/APJ system in cancer is complex and context-dependent. It

can promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation

in some cancers, while in others, it may have anti-tumor effects.[11]

Immune System: Emerging evidence suggests that the Apelin/APJ system can modulate

inflammatory responses and leukocyte trafficking.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Apelin/APJ

signaling pathway.

Radioligand Binding Assay for APJ Receptor
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of

radiolabeled ligands to the APJ receptor.

Materials:

Cell membranes expressing the APJ receptor (e.g., from transfected CHO or HEK293 cells,

or tissue homogenates).
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Radioligand (e.g., [¹²⁵I]-(Pyr¹)Apelin-13).

Unlabeled competitor ligand (e.g., unlabeled apelin-13).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

Scintillation cocktail and counter.

Protocol:

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the

membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine

protein concentration using a BCA or Bradford assay.

Saturation Binding:

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.

Add increasing concentrations of the radioligand (e.g., 0.01 to 5 nM).

For non-specific binding determination, add a high concentration of unlabeled competitor

(e.g., 1 µM apelin-13) to a parallel set of wells.

Incubate at room temperature for 60-90 minutes.

Competition Binding:

Add a fixed amount of membrane protein and a fixed concentration of radioligand (typically

at its Kd value) to each well.

Add increasing concentrations of the unlabeled competitor ligand.

Incubate at room temperature for 60-90 minutes.
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Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using

a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis:

For saturation binding, plot specific binding (total binding - non-specific binding) against

the radioligand concentration. Use non-linear regression to determine Kd and Bmax.

For competition binding, plot the percentage of specific binding against the log

concentration of the competitor. Use non-linear regression to determine the IC50, from

which the Ki can be calculated using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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